molecular formula C12H14N2O3S B2888558 (2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one CAS No. 92959-59-6

(2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2888558
CAS No.: 92959-59-6
M. Wt: 266.32
InChI Key: PDSPHXLDFQNKIV-GQCTYLIASA-N
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Description

(2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a nitrothiophene moiety and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Nitrothiophene Moiety: The nitro group is introduced to the thiophene ring through nitration reactions using reagents such as nitric acid and sulfuric acid.

    Formation of the Piperidine Ring: Piperidine can be synthesized through the hydrogenation of pyridine or by other methods involving cyclization reactions.

    Coupling Reaction: The final step involves coupling the nitrothiophene moiety with the piperidine ring through a condensation reaction, often using reagents like acetic anhydride or other dehydrating agents to facilitate the formation of the enone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of nitrothiophene derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various diseases, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-nitrophenyl)-1-(piperidin-1-yl)prop-2-en-1-one
  • (E)-3-(5-nitrofuran-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one
  • (E)-3-(5-nitrobenzothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one

Uniqueness

(2E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(5-nitrothiophen-2-yl)-1-piperidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-11(13-8-2-1-3-9-13)6-4-10-5-7-12(18-10)14(16)17/h4-7H,1-3,8-9H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSPHXLDFQNKIV-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816084
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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